molecular formula C14H11F4NO2S B2957135 (5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034268-69-2

(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2957135
CAS No.: 2034268-69-2
M. Wt: 333.3
InChI Key: MLXLXNNQISBZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone: is a complex organic compound that falls under the class of heterocyclic compounds due to its benzo[b]thiophene and azetidine moieties. This molecule features a fluorine and trifluoroethoxy group, contributing to its potential pharmacological properties.

Preparation Methods

Synthetic routes and reaction conditions:

  • Initial Step: : The synthesis begins with the construction of the benzo[b]thiophene core. This might involve a palladium-catalyzed cross-coupling reaction between a suitable fluorinated aryl halide and a thiophen-2-yl boronic acid derivative.

  • Functionalization: : Introduction of the azetidin-1-yl group can be achieved by reacting the thiophene derivative with an azetidine derivative in the presence of a strong base, like sodium hydride, under anhydrous conditions.

  • Final Formation: : The (2,2,2-trifluoroethoxy)methanone moiety is introduced by reacting the azetidine intermediate with a trifluoroethoxycarbonylating agent, such as trifluoroethyl chloroformate, under an inert atmosphere.

Industrial production methods: For industrial-scale production, continuous flow chemistry might be employed to ensure higher yields and safer reaction conditions. Automation in the synthesis process ensures consistency and scalability.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: : The benzo[b]thiophene core can undergo oxidative cleavage when treated with oxidizing agents like ozone or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: : The ketone functionality in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The fluorine atom on the benzene ring can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles like sodium methoxide.

Common reagents and conditions:

  • Oxidation: : Ozone (O3), hydrogen peroxide (H2O2)

  • Reduction: : LiAlH4, NaBH4

  • Substitution: : Sodium methoxide (NaOMe)

Major products formed from these reactions:

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Alcohol derivatives

  • Substitution: : Substituted benzene derivatives

Scientific Research Applications

In Chemistry: : As a reactive intermediate in organic synthesis, it's valuable in forming complex heterocyclic structures. In Biology and Medicine : Its structural uniqueness makes it a potential candidate for pharmaceutical research, particularly in studying its interactions with biological receptors and enzymes. In Industry : Used in the development of specialty chemicals, such as agrochemicals and polymers, due to its stability and functional groups.

Mechanism of Action

Mechanism: : The compound’s biological activity likely involves interaction with specific cellular receptors or enzymes. Its fluorinated groups enhance binding affinity due to the electron-withdrawing nature of fluorine, potentially leading to improved pharmacokinetic properties. Molecular targets and pathways : The trifluoroethoxy group may interact with hydrophobic pockets in enzymes, while the azetidin-1-yl group could be involved in covalent bonding with active site residues.

Comparison with Similar Compounds

Similar compounds

  • (5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)pyrrolidin-1-yl)methanone: : Similar structure but with a pyrrolidine ring instead of an azetidine.

  • (5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)piperidin-1-yl)methanone: : Contains a piperidine ring, which might affect its reactivity and biological activity.

Uniqueness: : The presence of both the azetidin-1-yl group and the trifluoroethoxy group in (5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone may confer unique steric and electronic properties that differentiate it from other compounds in its class, potentially leading to unique biological activities and applications.

That should give you a comprehensive overview of this fascinating compound. Is there anything more specific you'd like to dive into?

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4NO2S/c15-9-1-2-11-8(3-9)4-12(22-11)13(20)19-5-10(6-19)21-7-14(16,17)18/h1-4,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXLXNNQISBZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.